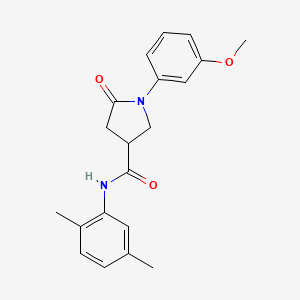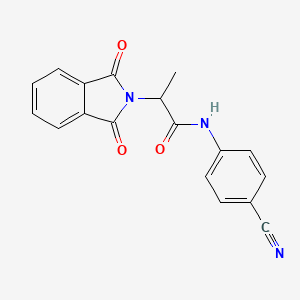![molecular formula C14H18N2O4 B4425971 ethyl {4-[(cyclopropylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4425971.png)
ethyl {4-[(cyclopropylcarbonyl)amino]-2-methoxyphenyl}carbamate
Descripción general
Descripción
Ethyl {4-[(cyclopropylcarbonyl)amino]-2-methoxyphenyl}carbamate, also known as ABT-199 or Venetoclax, is a small molecule inhibitor used in the treatment of chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). It was developed by AbbVie and Roche and received FDA approval in 2016.
Mecanismo De Acción
BCL-2 is a protein that plays a critical role in regulating apoptosis, or programmed cell death. In CLL and SLL cells, BCL-2 is overexpressed, leading to the survival and proliferation of cancer cells. ethyl {4-[(cyclopropylcarbonyl)amino]-2-methoxyphenyl}carbamate selectively binds to BCL-2 and inhibits its function, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for BCL-2, with an IC50 value of 0.01 μM. It has also been shown to be selective for BCL-2 over other anti-apoptotic proteins, such as BCL-xL and MCL-1. In clinical trials, this compound has demonstrated high response rates and durable responses in patients with CLL and SLL.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ethyl {4-[(cyclopropylcarbonyl)amino]-2-methoxyphenyl}carbamate is its high selectivity for BCL-2, which reduces the risk of off-target effects. However, one limitation is that it may not be effective in all patients, as some CLL and SLL cells may have developed resistance to BCL-2 inhibition.
Direcciones Futuras
For ethyl {4-[(cyclopropylcarbonyl)amino]-2-methoxyphenyl}carbamate research include studying its efficacy in combination with other drugs, such as venetoclax and ibrutinib, in the treatment of CLL and SLL. Additionally, research is needed to identify biomarkers that can predict response to this compound and to develop strategies to overcome resistance to BCL-2 inhibition. Finally, this compound may have potential applications in the treatment of other cancers, such as acute myeloid leukemia and multiple myeloma.
Aplicaciones Científicas De Investigación
Ethyl {4-[(cyclopropylcarbonyl)amino]-2-methoxyphenyl}carbamate has been extensively studied for its efficacy in the treatment of CLL and SLL. It has been shown to induce apoptosis in cancer cells by selectively targeting the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), which is overexpressed in CLL and SLL cells. This compound has also been studied in combination with other drugs, such as rituximab and obinutuzumab, in clinical trials for the treatment of CLL and SLL.
Propiedades
IUPAC Name |
ethyl N-[4-(cyclopropanecarbonylamino)-2-methoxyphenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-3-20-14(18)16-11-7-6-10(8-12(11)19-2)15-13(17)9-4-5-9/h6-9H,3-5H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLHGHOOXBTVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NC(=O)C2CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4425889.png)

![6-methyl-8-(4-morpholinylsulfonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B4425916.png)

![2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4425927.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4425943.png)
![2,4-dichloro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4425951.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4425966.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4425974.png)
![N-benzyl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4425987.png)


